molecular formula C26H24N4O2 B2832820 (1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1207040-77-4

(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B2832820
CAS No.: 1207040-77-4
M. Wt: 424.504
InChI Key: RDEHYZZZHIEDJG-UHFFFAOYSA-N
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Description

The compound (1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a complex organic molecule that features multiple functional groups, including methoxyphenyl, pyrrolyl, pyrazolyl, and dihydropyridinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrole, and phenylhydrazine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolyl and dihydropyridinyl moieties.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic or pyrazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Biological Probes: Utilized in studying biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The methoxyphenyl and pyrrolyl groups can engage in π-π stacking interactions, while the pyrazole and dihydropyridinyl moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone: shares similarities with other pyrazole and pyrrole derivatives, such as:

Uniqueness

  • Structural Complexity : The combination of multiple functional groups in a single molecule provides unique reactivity and interaction profiles.
  • Versatility : Its ability to participate in various chemical reactions and applications makes it a versatile compound in research and industry.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-32-23-11-9-22(10-12-23)30-25(28-15-5-6-16-28)24(19-27-30)26(31)29-17-13-21(14-18-29)20-7-3-2-4-8-20/h2-13,15-16,19H,14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEHYZZZHIEDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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